molecular formula C12H15NO2 B13963654 tert-Butyl 5-vinylpicolinate

tert-Butyl 5-vinylpicolinate

Cat. No.: B13963654
M. Wt: 205.25 g/mol
InChI Key: HZQXURQTLNGVHG-UHFFFAOYSA-N
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Description

tert-Butyl 5-vinylpicolinate is an organic compound that features a tert-butyl ester group attached to a 5-vinylpicolinate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-vinylpicolinate typically involves the esterification of 5-vinylpicolinic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates that are sensitive to harsher conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-vinylpicolinate can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like vinyl halides.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-vinylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-vinylpicolinate involves its interaction with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, while the ester group can be hydrolyzed to release the active picolinic acid moiety. These interactions can affect biological pathways and molecular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-methylpicolinate
  • tert-Butyl 5-ethylpicolinate
  • tert-Butyl 5-propylpicolinate

Uniqueness

tert-Butyl 5-vinylpicolinate is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical transformations. This makes it a valuable compound for various synthetic applications and research studies .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl 5-ethenylpyridine-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-5-9-6-7-10(13-8-9)11(14)15-12(2,3)4/h5-8H,1H2,2-4H3

InChI Key

HZQXURQTLNGVHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)C=C

Origin of Product

United States

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